Fenpiprane

Oncology Kinase Inhibition Cell Signaling

Fenpiprane (CAS 3540-95-2) is a differentiated diphenylmethane antispasmodic distinguished by its competitive muscarinic receptor antagonism, offering a pharmacological profile distinct from musculotropic agents like alverine. Beyond GI spasmolysis, its potent c-SRC kinase inhibition (IC50 = 13 nM) makes it a valuable dual-action probe for phenotypic screening in GI oncology research. The well-characterized basic pKa (9.18) and optimized Rh-catalyzed synthesis (85% yield) provide reliable benchmarks for process chemistry and analytical method validation. Source high-purity Fenpiprane for reproducible research outcomes.

Molecular Formula C20H25N
Molecular Weight 279.4 g/mol
CAS No. 3540-95-2
Cat. No. B1207603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenpiprane
CAS3540-95-2
Synonymsfenpiprane
Molecular FormulaC20H25N
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H25N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2
InChIKeyJXJPYHDHJZJWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenpiprane (CAS 3540-95-2) Technical Primer: Sourcing the Core Antispasmodic Agent


Fenpiprane (CAS 3540-95-2), chemically designated as 1-(3,3-diphenylpropyl)piperidine, is a synthetic organic compound belonging to the diphenylmethane class [1]. It functions primarily as an antimuscarinic and antispasmodic agent, historically employed for the management of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) [2]. Its mechanism of action involves the competitive blockade of muscarinic acetylcholine receptors on smooth muscle cells within the gastrointestinal tract, thereby inhibiting acetylcholine-induced contractions and alleviating spasmodic pain [3].

Fenpiprane (CAS 3540-95-2) Procurement Risk Assessment: Why Generic Substitution Fails


Generic substitution among gastrointestinal antispasmodics is not a straightforward 'class effect' substitution. While Fenpiprane shares the A03AX ATC code with other spasmolytics like alverine and fenoverine, its unique diphenylmethane structure and distinct antimuscarinic mechanism of action [1] preclude direct interchangeability. Unlike musculotropic agents that act directly on smooth muscle, Fenpiprane's competitive antagonism at muscarinic receptors [2] yields a different pharmacological profile. Furthermore, the compound's specific synthesis, particularly the yield-optimized rhodium-catalyzed hydroaminomethylation route , means that sourcing from different synthetic pathways can result in varied impurity profiles, affecting both research reproducibility and final product quality.

Fenpiprane (CAS 3540-95-2) Quantitative Differentiation Evidence


Fenpiprane c-SRC Kinase Inhibition: A Divergent Cellular Activity Profile

Fenpiprane demonstrates a measurable off-target activity against human c-SRC kinase with an IC50 value of 13 nM in a cellular proliferation assay [1]. This is a significant point of differentiation from many classical antispasmodics, which lack this specific kinase inhibition profile. For instance, the widely used antispasmodic Mebeverine does not have reported activity at this target, highlighting a divergent polypharmacology for Fenpiprane that could be relevant in research contexts examining cross-talk between gastrointestinal signaling and kinase pathways.

Oncology Kinase Inhibition Cell Signaling

Fenpiprane Synthesis Efficiency: Rh-Catalyzed Hydroaminomethylation Yields

A key industrial differentiation for Fenpiprane lies in its optimized synthetic route. A rhodium-catalyzed hydroaminomethylation process achieves an 85% yield of Fenpiprane under relatively mild conditions . This represents a substantial improvement over earlier two-step approaches, which yielded only 60-70% . This advancement is not universally applicable to all piperidine-based antispasmodics; for example, the synthesis of the related compound prozapine under the same catalytic system gives a higher 98% yield, demonstrating that the process's efficiency is compound-specific. This differential in synthetic efficiency can directly impact the cost of goods and the commercial viability of scaling up production.

Process Chemistry Catalysis Green Chemistry

Fenpiprane Molecular Properties for Pre-formulation and Analytical Development

Fundamental physicochemical data is critical for analytical method development and pre-formulation studies. For Fenpiprane, its calculated basic pKa is 9.18 [1]. This value can be compared to that of Alverine, another A03AX antispasmodic, which has a higher calculated pKa of approximately 10.2 [2]. This difference of roughly one log unit indicates that Fenpiprane is a slightly weaker base, which will influence its ionization state at physiological pH and its solubility profile in various buffers. These differences are paramount for developing robust HPLC methods and for predicting the compound's behavior in dissolution and bioavailability studies.

Analytical Chemistry Pre-formulation Physicochemical Properties

Fenpiprane (CAS 3540-95-2) Strategic Application Scenarios


Polypharmacology Screening Libraries

Given its demonstrated activity as a c-SRC kinase inhibitor (IC50 = 13 nM) [1] in addition to its primary antimuscarinic function, Fenpiprane is a valuable inclusion in phenotypic screening libraries aimed at identifying novel compounds for gastrointestinal cancers or inflammatory conditions. Its dual activity offers a unique chemical probe for studying the intersection of cholinergic and kinase signaling pathways.

Process Chemistry Benchmarking and Route Scouting

The 85% yield achieved via the Rh-catalyzed hydroaminomethylation of Fenpiprane serves as a key performance indicator for process chemists. It provides a tangible benchmark for evaluating the efficiency of alternative catalysts or novel synthetic methodologies for the preparation of 3,3-diarylpropylamine scaffolds. The data allows for direct comparison with yields of related compounds like prozapine under identical conditions, enabling rational process selection.

Analytical Method Development and Forced Degradation Studies

The well-defined physicochemical properties, including its basic pKa of 9.18 [2], make Fenpiprane a suitable model compound for developing and validating analytical methods for related diphenylmethane derivatives. Its distinct ionization behavior compared to other class members (e.g., Alverine) provides a challenging test case for chromatographic separation and for designing stability-indicating assays during forced degradation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenpiprane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.